molecular formula C24H26O8 B14340027 Bis[4-(ethoxycarbonyl)phenyl] hexanedioate CAS No. 105653-01-8

Bis[4-(ethoxycarbonyl)phenyl] hexanedioate

Cat. No.: B14340027
CAS No.: 105653-01-8
M. Wt: 442.5 g/mol
InChI Key: HTWNWKXDLQUZSQ-UHFFFAOYSA-N
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Description

Bis[4-(ethoxycarbonyl)phenyl] hexanedioate: is a chemical compound with the molecular formula C24H26O8 . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two ethoxycarbonyl groups attached to phenyl rings, connected by a hexanedioate linker.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(ethoxycarbonyl)phenyl] hexanedioate typically involves esterification reactions. One common method is the reaction between 4-(ethoxycarbonyl)phenol and hexanedioic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of activated carbonates can facilitate the preparation of polycarbonates based on monomers that are unsuitable for traditional melt polymerization at high temperatures .

Chemical Reactions Analysis

Types of Reactions: Bis[4-(ethoxycarbonyl)phenyl] hexanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bis[4-(ethoxycarbonyl)phenyl] hexanedioate is used as a building block in organic synthesis. It is employed in the preparation of polycarbonates and other polymeric materials .

Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be modified to create compounds with potential therapeutic applications .

Medicine: The compound is investigated for its potential use in drug delivery systems. Its unique structure allows for the attachment of various functional groups, making it suitable for targeted drug delivery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of Bis[4-(ethoxycarbonyl)phenyl] hexanedioate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. The pathways involved include ester hydrolysis and subsequent interactions with cellular components .

Comparison with Similar Compounds

Uniqueness: Bis[4-(ethoxycarbonyl)phenyl] hexanedioate is unique due to its specific ester linkage and the presence of ethoxycarbonyl groups.

Properties

CAS No.

105653-01-8

Molecular Formula

C24H26O8

Molecular Weight

442.5 g/mol

IUPAC Name

bis(4-ethoxycarbonylphenyl) hexanedioate

InChI

InChI=1S/C24H26O8/c1-3-29-23(27)17-9-13-19(14-10-17)31-21(25)7-5-6-8-22(26)32-20-15-11-18(12-16-20)24(28)30-4-2/h9-16H,3-8H2,1-2H3

InChI Key

HTWNWKXDLQUZSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCC(=O)OC2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

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